molecular formula C83H164ClN2O10P B608590 Lipofectin CAS No. 128835-92-7

Lipofectin

Cat. No. B608590
M. Wt: 1416.65
InChI Key: MQFKYWPPAXNQCG-OCNHPIIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipofectin is a mixture of two cationic lipids, N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) and dioleoyl phosphotidylethanolamine (DOPE), and has been commonly used to promote transfection of plasmid vectors in vitro and in vivo.

Scientific Research Applications

  • Immunostimulation in Murine Cells : Lipofectin enhances the immunostimulatory effects of bacterial and plasmid DNA in vitro, particularly in the production of interferon-gamma, although it does not significantly augment DNA-induced proliferation (Pisetsky & Reich, 1999).

  • Gene Delivery Systems : Lipofectin is a leader in non-viral vectors for clinical trials. Studies on lipoplex formulations with Lipofectin have explored its ability to bind DNA and its stability against biological agents, which are critical for effective transfection (Janich et al., 2015).

  • Gene Expression Changes in Human Epithelial Cells : Microarray studies have shown that Lipofectin and Oligofectamine can induce significant gene expression changes in human A431 epithelial cells. These alterations could potentially impact the safety and efficacy of these non-viral vectors in gene-based therapies (Omidi et al., 2003).

  • Protein Incorporation in Human Prostate Carcinoma Cells : Lipofectin has been used to introduce purified prostatic acid phosphatase protein into human prostate carcinoma cells, demonstrating its potential for delivering proteins into cells for studying their biological functions (Lin et al., 1993).

  • Facilitating Retroviral Infection : Lipofectin can facilitate retroviral infection in cells lacking the specific viral receptor, providing a means to experimentally infect a wide variety of cells with viruses not normally infectious for them (Innes et al., 1990).

  • Gene Transfer in Mammalian Cells : Studies have compared the efficiency of Lipofectin with other reagents in gene transfer. For instance, it has been compared with polybrene, demonstrating its role in enhancing gene transfer efficiency in various cell lines (Abe et al., 1998).

  • Transfection in Plant Cells : Lipofectin has also been applied for gene transfer in higher plants, showing its versatility beyond animal cells. It has been used for both transient expression and stable transformation in plant protoplasts, with comparable efficiencies to other methods like polyethylene glycol or electroporation (Spörlein & Koop, 1991).

properties

CAS RN

128835-92-7

Product Name

Lipofectin

Molecular Formula

C83H164ClN2O10P

Molecular Weight

1416.65

IUPAC Name

1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, chloride, (Z,Z)-, mixt. with (Z,Z)-1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl di-9-octadecenoate

InChI

InChI=1S/C42H84NO2.C41H79NO8P.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)50(38-49-51(46,47)48-36-35-42)37-34-39(41(44)45)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h20-23,42H,6-19,24-41H2,1-5H3;17-20,39H,3-16,21-38,42H2,1-2H3,(H,44,45)(H,46,47);1H/q+1;;-1/b22-20-,23-21+;19-17-,20-18+;/t42-;39-;/m00./s1

InChI Key

MQFKYWPPAXNQCG-OCNHPIIDSA-N

SMILES

O=C(O)[C@@H](CCCCCC/C=C/CCCCCCCC)CCO(C(CCCCCCC/C=C\CCCCCCCC)=O)CO[P@@](O)(OCCN)=O.CCCCCCCC/C=C\CCCCCCCCOC[C@@H](OCCCCCCCC/C=C/CCCCCCCC)C[N+](C)(C)C.[ClH-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lipofectin; 

Origin of Product

United States

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